1,3-Diaminoisoquinoline
Overview
Description
1,3-Diaminoisoquinoline is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds This compound is characterized by the presence of two amino groups attached to the first and third positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diaminoisoquinoline can be synthesized through several methods. One common approach involves the reaction of N,N-diethylarylacetamides with phosphorus oxychloride (POCl3) followed by treatment with N,N-dimethylcyanamide
Another method involves the cyclization of α-cyano-o-tolunitrile using organolithium compounds . This approach provides a straightforward route to the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
Scientific Research Applications
1,3-Diaminoisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and as a modulator of biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-diaminoisoquinoline involves its interaction with specific molecular targets. For example, in the treatment of myotonic dystrophy type 1, the compound binds to expanded CUG repeat RNA, which sequesters RNA-binding proteins such as muscleblind-like 1 protein . This binding disrupts the formation of ribonuclear foci and rescues the mis-splicing of pre-mRNAs, thereby alleviating the symptoms of the disease.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminoisoquinoline: Similar structure but with amino groups at the first and second positions.
1,4-Diaminoisoquinoline: Amino groups at the first and fourth positions.
2,3-Diaminoisoquinoline: Amino groups at the second and third positions.
Uniqueness
1,3-Diaminoisoquinoline is unique due to the specific positioning of its amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets and enables the synthesis of derivatives with specific functionalities.
Properties
IUPAC Name |
isoquinoline-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNVPUMVQGSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.